molecular formula C18H13NO4 B5866774 METHYL 2-(2H-1,3-BENZODIOXOL-5-YL)QUINOLINE-4-CARBOXYLATE

METHYL 2-(2H-1,3-BENZODIOXOL-5-YL)QUINOLINE-4-CARBOXYLATE

Cat. No.: B5866774
M. Wt: 307.3 g/mol
InChI Key: RTRVTKGGQPRLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2H-1,3-benzodioxol-5-yl)quinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is fused with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2H-1,3-benzodioxol-5-yl)quinoline-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(2H-1,3-benzodioxol-5-yl)aniline with methyl 2-chloroquinoline-4-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2H-1,3-benzodioxol-5-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2H-1,3-benzodioxol-5-yl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(2H-1,3-benzodioxol-5-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) by binding to the active site, thereby preventing the formation of pro-inflammatory mediators. Additionally, it may interact with DNA and proteins, leading to changes in cellular processes and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2H-1,3-benzodioxol-5-yl)quinoline-4-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties. The combination of the benzodioxole and quinoline moieties enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 2-(1,3-benzodioxol-5-yl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-21-18(20)13-9-15(19-14-5-3-2-4-12(13)14)11-6-7-16-17(8-11)23-10-22-16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRVTKGGQPRLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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